5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride typically involves the reaction of piperazine with pyridine-2-carbonitrile under specific conditions. One common method includes:
Starting Materials: Piperazine and pyridine-2-carbonitrile.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, if necessary.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazine derivatives .
Scientific Research Applications
5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Chemical Research: Utilized in the development of new chemical entities and study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological molecules, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(Piperazin-1-yl)pyrimidine hydrochloride: Similar structure but with a pyrimidine ring instead of pyridine.
5-(Piperazin-1-yl)benzofuran-2-carboxamide: Contains a benzofuran ring instead of pyridine.
Uniqueness
5-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride is unique due to its specific combination of a piperazine ring and a pyridine-2-carbonitrile moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-piperazin-1-ylpyridine-2-carbonitrile;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-7-9-1-2-10(8-13-9)14-5-3-12-4-6-14;;/h1-2,8,12H,3-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBAWWUHIXJMHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.